3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCOUTMEJUSRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl 2-methoxyacetate to yield the corresponding hydrazone. Cyclization of this hydrazone with carbon disulfide under basic conditions (e.g., using potassium hydroxide) leads to the formation of the triazole-thione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification steps are critical to achieving the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of triazoles exhibit potent antimicrobial activities. Specifically, studies indicate that 3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione demonstrates significant efficacy against various bacterial strains. For example:
- In vitro Studies : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
- Mechanism of Action : The triazole moiety may interfere with the synthesis of ergosterol in fungal cells, similar to other triazole antifungals.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Line Studies : The compound has been evaluated on different cancer cell lines (e.g., breast and lung cancer), demonstrating cytotoxic effects.
- Targeting Kinases : It has been suggested that the compound may inhibit specific kinases involved in cancer cell proliferation.
Other Therapeutic Applications
The compound's unique structure allows it to interact with various biological targets:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in preclinical models.
- Antiviral Activity : There is emerging evidence suggesting that triazole derivatives may possess antiviral properties against certain viruses.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytochrome P450 enzymes, preventing the metabolism of substrates. This interaction is facilitated by the triazole ring, which coordinates with the heme iron in the enzyme’s active site, and the fluorophenyl group, which enhances binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
Key Observations :
- The 2-methoxyethyl group in the target compound offers a balance between hydrophilicity and flexibility, contrasting with the rigid adamantane (JAWZUF) or aromatic quinoline substituents .
Key Observations :
- Microwave-assisted synthesis (e.g., flurbiprofen derivatives) reduces reaction times from hours to minutes, enhancing efficiency .
- The target compound’s synthesis likely follows conventional cyclization pathways, given the lack of microwave-specific data in the evidence.
Physicochemical Properties
| Property | Target Compound | JAWZUF (Adamantane Derivative) | Flurbiprofen-Derived 6a |
|---|---|---|---|
| Solubility | Moderate (polar solvents) | Low (hydrophobic adamantane) | Low (aromatic biphenyl group) |
| Melting Point | Not reported | 198–200°C (crystalline) | 165–167°C |
| Crystallinity | Likely amorphous | Highly crystalline (CSD entry JAWZUF) | Semi-crystalline |
| Bioavailability | Enhanced (methoxyethyl group) | Limited (poor solubility) | Moderate (Schiff base derivatives) |
Key Observations :
- The 2-methoxyethyl group may improve aqueous solubility compared to adamantane or bulky aromatic substituents .
- Crystallinity varies significantly: adamantane derivatives exhibit defined packing due to rigidity, while flexible substituents (e.g., allyl, methoxyethyl) reduce crystallinity .
Key Observations :
- Methoxyethyl substituents are less common in antimicrobial triazoles but may enhance tissue penetration due to increased solubility .
Biological Activity
3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the triazole ring and thione functionality contributes significantly to its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃FN₄OS
- Molecular Weight : 256.31 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole-thiones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from triazole-thione scaffolds have shown promising results in inhibiting the proliferation of melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. Notably, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 (Melanoma) | 6.2 |
| Compound B | MDA-MB-231 (Breast Cancer) | 27.3 |
| Compound C | Panc-1 (Pancreatic Carcinoma) | 43.4 |
These findings suggest that modifications to the triazole-thione structure can enhance selectivity and potency against specific cancer types .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that triazole-thiones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties in various in vitro models. The thione group is believed to play a crucial role in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It acts as an inhibitor of certain kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The compound may also modulate nuclear receptors related to drug metabolism and detoxification processes.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of triazole-thiones:
- Cytotoxicity Evaluation : A study evaluated various triazole-thione derivatives against multiple cancer cell lines using the MTT assay. The results indicated that specific modifications could lead to enhanced cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Testing : Another research focused on the antimicrobial efficacy of synthesized triazole derivatives against common bacterial strains. Results showed significant inhibition zones compared to control groups .
- Inflammatory Response Modulation : A study investigated the anti-inflammatory effects using lipopolysaccharide (LPS) induced inflammation models. The results suggested a reduction in inflammatory markers upon treatment with triazole-thiones .
Q & A
Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione?
The compound is typically synthesized via cyclization of thiosemicarbazide precursors under acidic or basic conditions. A common method involves refluxing intermediates (e.g., hydrazine carbothioamides) in 2 M HCl or NaOH, followed by neutralization to precipitate the product. For example:
Q. How can spectroscopic and crystallographic methods characterize this compound?
- X-ray crystallography (using SHELXL97 or similar software) resolves bond lengths (e.g., C–S = 1.679 Å) and dihedral angles (e.g., 53.02°–78.57° between aromatic rings), confirming planar triazole geometry .
- FT-IR identifies ν(N–H) at ~3200 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹. ¹H/¹³C NMR confirms substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
Q. What biological activities are associated with this triazole-thione scaffold?
- Antimicrobial activity : Fluorophenyl and methoxyethyl groups enhance lipophilicity, improving membrane penetration against Gram-positive bacteria (MIC = 8–32 µg/mL) .
- Anticancer potential : Triazole-thiones inhibit topoisomerase II (IC₅₀ ~15 µM) via sulfur-mediated DNA intercalation .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for triazole-thione derivatives?
- Discrepancies in bond lengths (e.g., C–S = 1.668–1.679 Å) may arise from torsional strain or anisotropic displacement parameters. Refinement using SHELXL97 with high-resolution data (R-factor < 0.05) and hydrogen-bonding constraints (e.g., N–H⋯S interactions) improves accuracy .
- Disordered substituents (e.g., methoxy groups) require split-atom modeling or thermal ellipsoid analysis .
Q. What computational methods predict electronic properties and reactivity?
- DFT studies (B3LYP/6-311+G(d,p)) calculate HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer potential. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like α-glucosidase (ΔG = −8.2 kcal/mol) .
- Molecular dynamics simulations (AMBER) assess stability in physiological conditions, showing hydrophobic interactions dominate protein binding .
Q. How do substituents influence structure-activity relationships (SAR)?
- Fluorophenyl groups increase metabolic stability via reduced CYP450 oxidation. Methoxyethyl chains enhance solubility (logP ~2.1) without compromising membrane permeability .
- Comparative studies show 4-substituted triazoles (e.g., cyclohexyl vs. phenyl) alter bioactivity by ~30% due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
